

Application Notes & Protocols: Asymmetric Synthesis Involving Axially Chiral Biphenyls

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2-Methylphenyl)benzaldehyde
Cat. No.:	B1586796

[Get Quote](#)

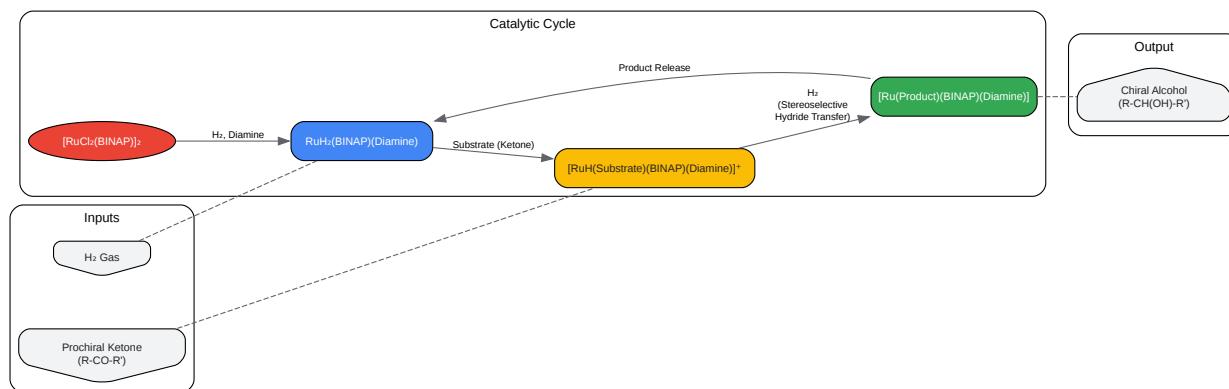
Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Axis of Asymmetry in Modern Synthesis

In the landscape of stereochemistry, chirality is most commonly associated with a stereogenic center—an sp^3 -hybridized carbon atom with four different substituents. However, a distinct and powerful form of stereoisomerism known as atropisomerism arises when rotation around a single bond is sterically hindered. Axially chiral biphenyls are the archetypal examples of this phenomenon. Due to bulky groups at the ortho positions, the free rotation around the C-C bond connecting the two aryl rings is restricted, giving rise to stable, non-interconvertible enantiomers.^[1]

These atropisomeric structures are not mere chemical curiosities; they are foundational pillars in modern asymmetric synthesis.^[2] Their rigid C_2 -symmetric or dissymmetric frameworks provide well-defined, three-dimensional chiral environments, making them exceptionally effective as ligands for transition metals or as scaffolds for organocatalysts.^{[3][4][5]} The influence of axially chiral biphenyls is pervasive, underpinning Nobel Prize-winning chemistry and enabling the industrial-scale synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[6][7]} This guide provides an in-depth exploration of two preeminent classes of axially chiral biphenyl systems—phosphine ligands (e.g., BINAP) and diol-derived organocatalysts (e.g., Chiral Phosphoric Acids from BINOL)—offering detailed mechanistic insights and field-proven experimental protocols.

Part 1: The Archetype of Privileged Ligands: BINAP in Asymmetric Hydrogenation


2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a cornerstone of asymmetric catalysis.^{[1][4]} Its C_2 -symmetric, axially chiral backbone, which lacks any stereogenic atoms, creates a highly effective chiral environment when coordinated to a transition metal like ruthenium, rhodium, or palladium.^{[1][3][6]} The restricted rotation about the binaphthyl bond results in a stable, skewed seven-membered chelate ring upon metal

coordination, which is fundamental to its ability to discriminate between enantiotopic faces of a prochiral substrate.[8]

Mechanism of Action: The Noyori Asymmetric Hydrogenation

The Ru-BINAP complex, pioneered by Ryōji Noyori, is renowned for its high efficiency and enantioselectivity in the hydrogenation of various functionalized ketones and olefins.[6][9][10] The catalytic cycle for the hydrogenation of a ketone, a "bifunctional catalysis" mechanism, is a benchmark in the field.

The process begins with the activation of a Ru(II) precatalyst by hydrogen to form the active dihydride species. The ketone substrate then coordinates to the ruthenium center. The key stereodifferentiating step involves the concerted transfer of a hydride from the metal and a proton from the amine ligand (in diamine-Ru systems) or a coordinated ligand to the carbonyl group, proceeding through a six-membered pericyclic transition state.[7][9] The rigid, chiral scaffold of the BINAP ligand dictates the facial selectivity of this hydrogen transfer, leading to the formation of one enantiomer of the alcohol product with high fidelity.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.

Application Protocol 1: Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol describes the enantioselective reduction of a β -keto ester using a Ru-BINAP catalyst, a classic transformation demonstrating the power of this system.

Materials:

- $[\text{RuCl}_2((R)\text{-BINAP})]$ (precatalyst)
- Methyl acetoacetate (Substrate)
- Methanol (HPLC grade, degassed)
- Hydrogen gas (high purity)
- Nitrogen gas (high purity)
- Autoclave (Parr reactor or similar)
- Schlenk flask and standard Schlenk line equipment
- Glovebox (optional, but recommended for handling catalyst)

Step-by-Step Methodology:

- System Preparation: Ensure the autoclave is clean, dry, and leak-tested. The Schlenk flask for preparing the solution should be oven-dried and cooled under a nitrogen atmosphere.
- Solution Preparation: In a nitrogen-filled glovebox, charge the Schlenk flask with $[\text{RuCl}_2((R)\text{-BINAP})]$ (e.g., 0.001 mol% relative to substrate). If a glovebox is not available, handle the catalyst under a positive flow of nitrogen.
- Add degassed methanol (e.g., 50 mL for a 100 mmol scale reaction) to the flask via cannula transfer.
- Add methyl acetoacetate (1.0 eq, e.g., 100 mmol) to the flask via syringe. The solution should be thoroughly mixed.
- Reactor Charging: Transfer the reaction mixture from the Schlenk flask to the autoclave liner under a nitrogen atmosphere. Seal the autoclave promptly.
- Reaction Execution:

- Purge the autoclave headspace with hydrogen gas 3-5 times to remove all residual nitrogen.
- Pressurize the reactor to the desired pressure (e.g., 4-100 atm H₂). The pressure is a critical parameter; higher pressures often increase reaction rates.[11]
- Commence stirring and heat the reactor to the target temperature (e.g., 50 °C).
- Monitor the reaction progress by observing the pressure drop (hydrogen consumption). The reaction is typically complete within 12-24 hours.

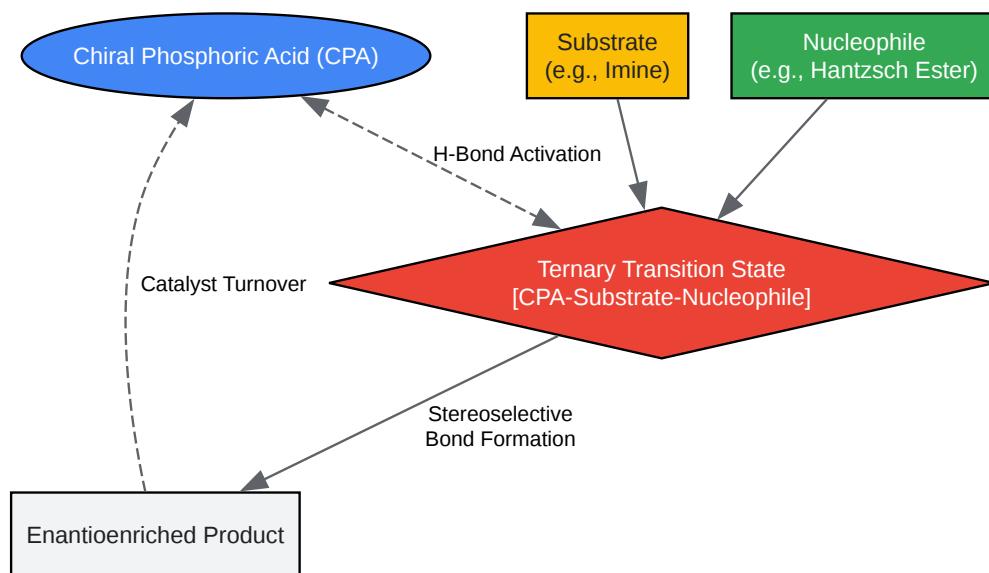
- Workup and Purification:
 - After cooling the reactor to room temperature, carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
 - Open the reactor and transfer the reaction mixture to a round-bottom flask.
 - Concentrate the mixture under reduced pressure to remove the methanol.
 - The crude product can be purified by distillation or silica gel chromatography to yield the chiral alcohol, methyl 3-hydroxybutanoate.
- Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC analysis.

Causality and Insights:

- Degassing Solvents: Oxygen can oxidize the phosphine ligand and deactivate the catalyst. Degassing with nitrogen or argon is crucial.
- Pressure and Temperature: These parameters are interdependent. Lower pressures (e.g., 4 atm) may require higher temperatures or longer reaction times, while high pressures (e.g., 100 atm) can often allow for reactions at room temperature.[11]
- Catalyst Loading: Ru-BINAP catalysts are highly efficient, with substrate-to-catalyst ratios (S/C) often exceeding 10,000, making them suitable for industrial applications.

Data Presentation: Substrate Scope of Ru-BINAP Hydrogenation

Substrate (Ketone)	Catalyst Configuration	S/C Ratio	Yield (%)	ee (%)
Methyl acetoacetate	(R)-BINAP	10,000	>98	99 (R)
Acetophenone	(S)-BINAP/Diamine	2,000	>99	98 (S)
2,4,4-Trimethyl-2-cyclohexenone	(R)-BINAP	5,000	95	96 (R)
Tetralone	(S)-BINAP/Diamine	1,000	>99	>99 (S)


Data are representative values compiled from various literature sources.

Part 2: Chiral Brønsted Acids: BINOL-Derived Phosphoric Acids (CPAs)

Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), chiral phosphoric acids (CPAs) have emerged as exceptionally versatile and powerful organocatalysts.[\[12\]](#) By installing bulky substituents (e.g., aryl or silyl groups) at the 3 and 3' positions of the BINOL scaffold, a well-defined and sterically demanding chiral pocket is created around the acidic proton.[\[13\]](#)

Mechanism of Action: Bifunctional Catalysis via Hydrogen Bonding

CPAs typically function as bifunctional catalysts. The acidic P-OH proton activates electrophiles (like imines or aldehydes) by forming a strong hydrogen bond, while the basic phosphoryl oxygen (P=O) can simultaneously interact with a nucleophile, organizing both components within the chiral cavity.[\[2\]](#)[\[14\]](#) This dual activation model brings the reactants into close proximity in a specific orientation, enabling highly stereocontrolled bond formation.

[Click to download full resolution via product page](#)

Caption: General mechanism of bifunctional activation by a Chiral Phosphoric Acid.

Application Protocol 2: Asymmetric Transfer Hydrogenation of an Imine

This protocol details the reduction of a ketimine using a Hantzsch ester as the hydride source, catalyzed by a BINOL-derived CPA. This metal-free reduction is a prime example of organocatalytic prowess.

Materials:

- (R)-TRIP (2,4,6-triisopropylphenyl substituted CPA) or similar bulky CPA (1-5 mol%)
- N-Phenyl-1-phenylethan-1-imine (Substrate)
- Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.2 eq)
- Toluene or Dichloromethane (Anhydrous)
- Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

- Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., 0.05 eq, 5 mol%).
- Add the imine substrate (1.0 eq). If the imine is prepared in situ, ensure the dehydration step is complete.

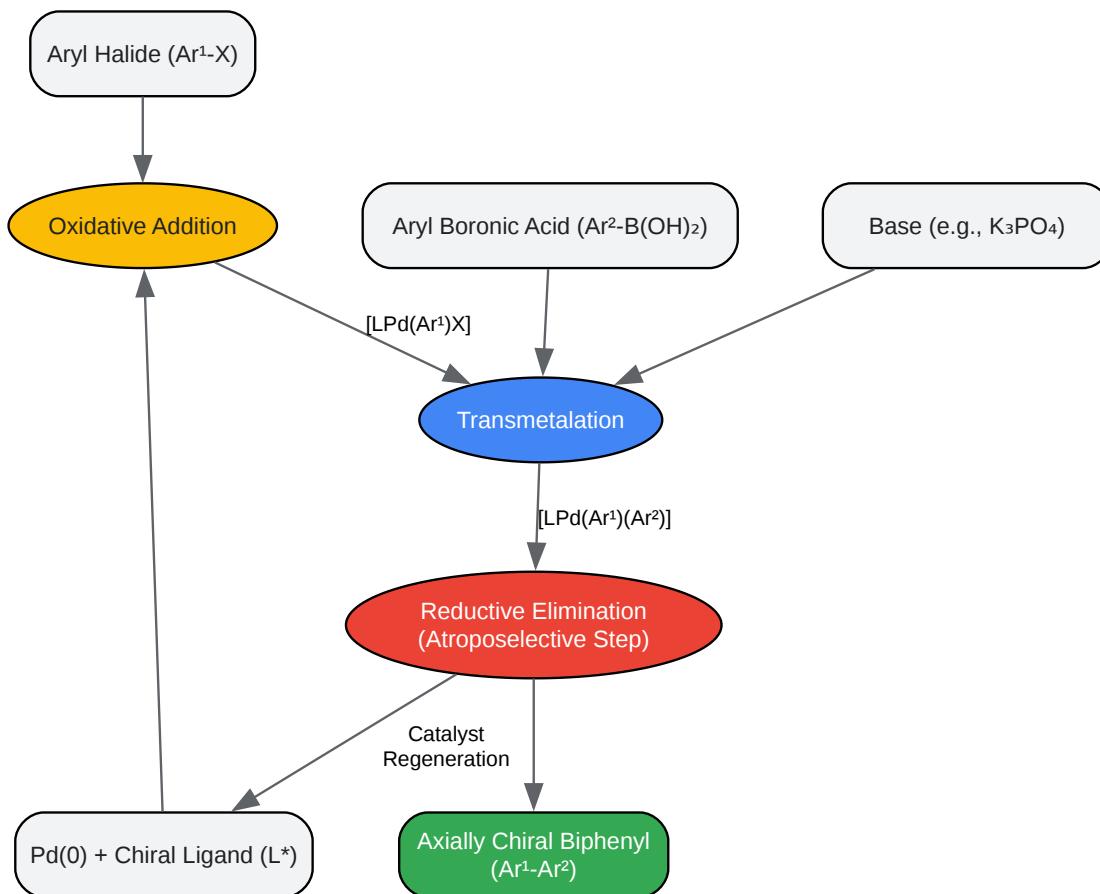
- Add the Hantzsch ester (1.2 eq).
- Under a nitrogen or argon atmosphere, add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).
- Reaction Execution:
 - Stir the reaction mixture at the specified temperature. Many CPA-catalyzed reactions proceed efficiently at room temperature or slightly below (e.g., 0 °C to 23 °C).
 - Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting imine is fully consumed (typically 6-48 hours).
- Workup and Purification:
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched amine product.
- Analysis: Determine the enantiomeric excess (ee%) of the purified amine by chiral HPLC analysis.

Causality and Insights:

- Catalyst Choice: The steric bulk at the 3,3' positions of the BINOL backbone is critical. Bulky groups like 2,4,6-triisopropylphenyl (TRIP) create a deeper and more shielded chiral pocket, often leading to higher enantioselectivity.[\[15\]](#)
- Hantzsch Ester: This is a mild, organic hydride donor. Its aromatic pyridine byproduct is stable and generally does not interfere with the reaction, simplifying purification.
- Solvent: The choice of solvent can influence catalyst aggregation and solubility, thereby affecting both reaction rate and enantioselectivity. Non-polar solvents like toluene are often preferred.

Data Presentation: CPA-Catalyzed Reductive Amination

Imine Substrate	CPA Catalyst (5 mol%)	Yield (%)	ee (%)
N-Benzylidene-aniline	(R)-TRIP	95	92
N-(1-Phenylethylidene)aniline	(S)-STRIP	92	96
2-Phenyl-3,4-dihydroisoquinoline	(R)-CPA with 9-anthracyl groups	99	98
N-Benzylideneaniline-p-methoxyaniline	(R)-TRIP	96	94


Data are representative values compiled from various literature sources.

Part 3: Modern Frontiers: Atroposelective Synthesis of the Biphenyl Axis

While chiral biphenyls are powerful tools, their own synthesis in enantiopure form is a significant challenge. Modern organic chemistry has moved beyond classical resolution, focusing on atroposelective synthesis, where the chiral axis is constructed with a specific stereochemistry from the outset. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a premier strategy for this purpose. [\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology Focus: Asymmetric Suzuki-Miyaura Coupling

This approach involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a chiral ligand.[\[19\]](#)[\[20\]](#) The chiral ligand, which can itself be an axially chiral phosphine or possess central chirality, controls the orientation of the two aryl partners during the crucial reductive elimination step.[\[16\]](#)[\[17\]](#) This step, where the C-C bond is formed, determines the final axial stereochemistry of the biphenyl product. Recent advances have enabled the synthesis of highly hindered, tetra-ortho-substituted biphenyls with excellent enantioselectivity.[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for atroposelective Suzuki-Miyaura cross-coupling.

Protocol Overview 3: General Procedure for Atroposelective Suzuki-Miyaura Coupling

This is a generalized protocol, as optimal conditions (ligand, base, solvent) are highly dependent on the specific coupling partners.

Key Components:

- Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
- Chiral Phosphine Ligand (e.g., KenPhos, sSPhos, or custom-designed ligands)
- Aryl Halide or Triflate (Substrate 1)
- Aryl Boronic Acid or Ester (Substrate 2)

- Inorganic Base (e.g., K_3PO_4 , CsF , K_2CO_3)
- Anhydrous Solvent (e.g., Toluene, Dioxane, THF)

General Steps:

- Catalyst Pre-formation (Optional): In a glovebox, stir the palladium precursor and the chiral ligand in the chosen solvent for 15-30 minutes to form the active catalytic complex.
- Reaction Assembly: To a Schlenk tube, add the aryl halide (1.0 eq), aryl boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
- Add the pre-formed catalyst solution or add the palladium precursor and ligand directly to the tube.
- Add the anhydrous solvent.
- Reaction Execution:
 - Seal the tube and heat the mixture to the desired temperature (e.g., 60-110 °C).
 - Monitor the reaction by LC-MS or GC.
- Workup and Purification:
 - Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
 - Dry the organic layer, concentrate, and purify by column chromatography.
- Analysis: Determine yield and enantiomeric excess (chiral HPLC).

Causality and Insights:

- Ligand Design: The steric and electronic properties of the chiral ligand are paramount. They not only induce asymmetry but also facilitate the often-difficult reductive elimination of sterically hindered biaryls.[\[21\]](#)
- Base and Solvent: The choice of base is critical for the transmetalation step. The solvent must be compatible with all reagents and effectively solvate the palladium intermediates.

Conclusion

Axially chiral biphenyls represent a class of structures whose strategic importance in asymmetric synthesis cannot be overstated. From the robust, workhorse ligands like BINAP that have enabled industrial-scale hydrogenations to the subtle yet powerful BINOL-derived organocatalysts that mediate metal-free transformations, these scaffolds provide chemists with unparalleled tools for stereocontrol. The continuous

development of novel atroposelective methods to construct the biphenyl axis itself ensures that the innovation pipeline for new ligands, catalysts, and complex chiral molecules remains vibrant and productive, directly impacting the future of drug discovery and materials science.

References

- Noyori, R. (1987). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons. [URL: <https://www.nrc-chem.org>]
- Guidechem. (n.d.). What are the applications of BINAP in catalysis? FAQ - Guidechem. [URL: <https://www.guidechem.org>]
- Wikipedia. (2023). BINAP. Wikipedia. [URL: <https://en.wikipedia.org/wiki/BINAP>]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: <https://www.inno-pharmchem.com/news/mastering-asymmetric-synthesis-the-role-of-binap-in-catalysis-and-chemical-development-96339671.html>]
- Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. *Journal of the American Chemical Society*. [URL: <https://pubs.acs.org/doi/10.1021/jacs.2c05663>]
- Procter, D. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. *PubMed Central*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9393717/>]
- Tang, W., et al. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. *Organic Letters*. [URL: <https://pubs.acs.org/doi/10.1021/acs.orglett.3c03831>]
- MilliporeSigma. (n.d.). Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applications. Sigma-Aldrich. [URL: <https://www.sigmapellichi.com>]
- Genet, J. P., et al. (2009). Modified BINAP: The How and the Why. *Chemical Reviews*. [URL: <https://pubs.acs.org/doi/10.1021/cr900212m>]
- Wikipedia. (2023). Chiral phosphoric acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_phosphoric_acid]
- Noyori, R. (1990). BINAP: an efficient chiral element for asymmetric catalysis. *Accounts of Chemical Research*. [URL: <https://pubs.acs.org/doi/abs/10.1021/ar00171a002>]
- Shi, F., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. *PubMed Central*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8363363/>]
- Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. [URL: https://en.wikipedia.org/wiki/Asymmetric_hydrogenation]
- Tu, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. *PubMed Central*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10015555/>]
- Rueping, M., et al. (2011). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. *Organic & Biomolecular Chemistry*. [URL: <https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob00931k>]
- Noyori, R. (2010). Mechanistic insight into NOYORI asymmetric hydrogenations. *Chemical Communications*. [URL: <https://pubs.rsc.org/en/content/articlelanding/2010/cc/c0cc01288e>]
- Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube. [URL: <https://www.youtube.com/watch?v=4uXzXzXzXzX>]
- Ueji, S., et al. (2020). Enantiodivergent Synthesis of Axially Chiral Biphenyls from σ -Symmetric 1,1'-Biphenyl 2,6-diol Derivatives by Single Lipase-Catalyzed Acylative and Hydrolytic Desymmetrization. University of Toyama. [URL: <https://toyama.repo.nii.ac.jp/record/12108/files/ol020015a.pdf>]

- Rueping, M., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. ACS Publications. [URL: <https://pubs.acs.org/doi/10.1021/cr500149f>]
- Procter, D. J., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Biphenols. University of Cambridge. [URL: https://www.ch.cam.ac.uk/sites/www.ch.cam.ac.uk/files/2205_procter_jacs_final.pdf]
- Gong, L., et al. (2021). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8484601/>]
- Sparr, C., et al. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. RSC Publishing. [URL: <https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00472c>]
- Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [URL: <https://pubs.acs.org/doi/10.1021/ja005622z>]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [URL: <https://myers.chemistry.harvard.edu>]
- Zhou, Y., et al. (2017). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [URL: <https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01459e>]
- Tang, W., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki–Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society. [URL: <https://pubs.acs.org/doi/10.1021/ja104297g>]
- Fesik, S. W., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [URL: <https://pubs.acs.org/doi/10.1021/acscatal.2c00011>]
- Tan, B., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298950/>]
- Dube, H., et al. (2022). Diastereoselective synthesis of a cyclic diamide-bridged biphenyl as chiral atropos ligand. Open Access LMU. [URL: https://epub.ub.uni-muenchen.de/81415/1/Dube_et_al_diastereoselective_synthesis_of_a_cyclic_diamide_bridged_biphenyl.pdf]
- Miyano, S., et al. (2000). Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template. The Journal of Organic Chemistry. [URL: <https://pubmed.ncbi.nlm.nih.gov/10814093/>]
- Khanum, S. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8724135/>]
- Longdom Publishing. (n.d.). Asymmetric Synthesis of Axially Chiral Compounds. Longdom Publishing. [URL: <https://www.longdom.org/open-access/asymmetric-synthesis-of-axially-chiral-compounds-101115.html>]
- Zhou, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9355609/>]
- Tu, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. ResearchGate. [URL: <https://www.researchgate.net>]
- Porco, J. A., Jr. (2012). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401925/>]

- Dou, X. (2024). Publication in JACS on the Asymmetric Synthesis of Axially Chiral Biaryls. Tianjin University. [URL: <https://www.tju.edu.cn/english/info/1013/3591.htm>]
- Tu, Y., et al. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. [URL: <https://chemrxiv.org/engage/chemrxiv/article-details/63032545300d81c151241151>]
- ResearchGate. (n.d.). Axially chiral biaryls in natural products, drugs, ligands, and catalysts. ResearchGate. [URL: <https://www.researchgate.net>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Asymmetric Synthesis Involving Axially Chiral Biphenyls]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586796#asymmetric-synthesis-involving-axially-chiral-biphenyls\]](https://www.benchchem.com/product/b1586796#asymmetric-synthesis-involving-axially-chiral-biphenyls)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com